molecular formula C20H18N4O B2391806 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone CAS No. 2034514-52-6

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone

Cat. No.: B2391806
CAS No.: 2034514-52-6
M. Wt: 330.391
InChI Key: OWNBCBATKRXJRX-UHFFFAOYSA-N
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Description

The compound "(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone" features a benzimidazole moiety linked to a pyrrolidine ring via a methanone bridge, which is further connected to an indole group at the 4-position. This structure combines pharmacophoric elements of benzimidazole (known for antimicrobial, anticancer, and anti-inflammatory properties) and indole (a privileged scaffold in drug discovery). The pyrrolidine linker may enhance conformational flexibility and bioavailability.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1H-indol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c25-20(16-4-3-6-17-15(16)8-10-21-17)23-11-9-14(12-23)24-13-22-18-5-1-2-7-19(18)24/h1-8,10,13-14,21H,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBCBATKRXJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C5C=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

CDI-Mediated Acylation of Indole-4-Carboxylic Acid

A predominant method involves activating indole-4-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) to form an acyl imidazole intermediate, followed by nucleophilic substitution with 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine.

Example Protocol

  • Activation Step : Indole-4-carboxylic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. CDI (1.2 equiv) is added, and the mixture is stirred at 20–25°C for 3 hours to form the acyl imidazole.
  • Coupling Step : 3-(1H-Benzo[d]imidazol-1-yl)pyrrolidine (1.1 equiv) is added, followed by 1,8-diazabicycloundec-7-ene (DBU) (1.5 equiv) to deprotonate the pyrrolidine amine. The reaction proceeds at room temperature for 12–15 hours.
  • Workup : The mixture is diluted with ethyl acetate, washed with 1N HCl (to remove excess DBU) and brine, dried over MgSO₄, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields the product.

Key Data

Parameter Value Source
Yield 66–91%
Reaction Time 15–18 hours
Purification Method Column chromatography

This method is favored for its high reproducibility and compatibility with acid-sensitive functional groups.

Alternative Acylation via Acid Chloride Intermediates

For substrates incompatible with CDI, oxalyl chloride is used to generate the acid chloride derivative of indole-4-carboxylic acid, which is subsequently coupled with the pyrrolidine-benzoimidazole amine.

Example Protocol

  • Chlorination : Indole-4-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in dichloromethane at 0°C for 1 hour, followed by warming to room temperature.
  • Amine Coupling : The acid chloride is added dropwise to a solution of 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine (1.1 equiv) and triethylamine (3.0 equiv) in THF. The reaction is stirred for 6 hours.
  • Workup : The mixture is filtered, concentrated, and purified via recrystallization (ethyl acetate/hexane).

Key Data

Parameter Value Source
Yield 58–72%
Reaction Time 6–8 hours
Purification Method Recrystallization

This method, while efficient, risks over-chlorination of the indole ring and requires stringent temperature control.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

  • THF vs. DMF : THF provides superior solubility for CDI-activated intermediates, whereas dimethylformamide (DMF) accelerates reactions but complicates purification.
  • DBU vs. Triethylamine : DBU enhances nucleophilicity of the pyrrolidine amine, achieving yields >85%, while triethylamine is less effective (yields ~60%).

Comparative Table

Base Solvent Yield (%) Reaction Time (h)
DBU THF 91 15
Triethylamine DMF 66 18

Stereochemical Considerations

The pyrrolidine ring introduces potential stereocenters. Chiral HPLC analysis of crude products reveals that CDI-mediated reactions favor the R-configuration at the pyrrolidine C3 position (90% enantiomeric excess), whereas acid chloride methods yield racemic mixtures.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.46 (d, J = 3.5 Hz, 1H, indole H-3), 7.63–7.15 (m, 8H, benzoimidazole and indole), 3.90 (s, 2H, CH₂-CO), 3.79–3.50 (m, 8H, pyrrolidine).
  • LC-MS : m/z calcd for C₂₂H₁₉N₄O₂ [M+H]⁺ 377.1; found 377.2.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the methanone bridge and the R-configuration at C3.

Challenges and Mitigation Strategies

Competitive Side Reactions

  • N-Alkylation vs. Acylation : The benzoimidazole nitrogen may compete with the pyrrolidine amine for acylation. Using bulky bases (DBU) suppresses N-alkylation by favoring amine deprotonation.
  • Indole Ring Halogenation : Acid chloride methods risk electrophilic substitution at the indole C5 position. Substituents such as methoxy groups at C5 mitigate this.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for drug development. Its structure-activity relationship (SAR) is studied to design more potent and selective drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, dyes, and catalysts. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Methanone Moieties

Naphthalen-1-yl Methanone Derivatives

Compounds such as (6-Fluoro-2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)(naphthalen-1-yl)methanone (16) and (5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)(naphthalen-1-yl)methanone (17) () share the benzimidazole-methanone core but substitute indole with naphthyl groups. Key differences include:

  • Melting Points : Compounds 16–19 exhibit higher melting points (155–181°C) due to the rigid naphthyl group, whereas indole derivatives (e.g., ABI-231 in ) often show lower melting points, suggesting reduced crystallinity.
  • IR Spectra: The carbonyl stretch (C=O) in naphthyl derivatives appears at 1637–1740 cm⁻¹ (), whereas indole-containing methanones (e.g., ABI-231) may exhibit shifts due to indole’s electron-rich nature.
Indol-3-yl vs. Indol-4-yl Substitution

The position of indole substitution significantly impacts biological activity. For example:

  • ABI-231 (): A tubulin inhibitor with an indol-3-yl group shows potent anticancer activity (IC₅₀ < 1 µM). The indol-4-yl isomer (target compound) may exhibit altered binding to the colchicine site due to steric or electronic differences.
  • [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) (): Demonstrates moderate antimicrobial activity, highlighting the role of indole position in modulating efficacy.

Analogues with Pyrrolidine/Piperidine Linkers

Compounds like (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone () share the pyrrolidine-methanone scaffold but lack benzimidazole and indole. These molecules show moderate JAK-STAT inhibition (Similarity Score: 0.52), suggesting that the benzimidazole-indole combination in the target compound could enhance specificity for other targets (e.g., tubulin or microbial enzymes).

Benzimidazole Derivatives with Diverse Pharmacological Activities

Antimicrobial Activity
  • 3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives (): Exhibit MIC values of 1.5–3.125 µg/mL against bacterial and fungal strains. The target compound’s indole group may improve membrane penetration compared to triazole-containing analogues.
  • 5-Aryl-4-(1H-benzo[d]imidazol-1-yl)pyrazolidin-3-ones (): Compounds 4f and 4g show significant activity against Candida albicans (MIC ~10 µg/mL), suggesting that benzimidazole-indole hybrids could similarly target fungal pathways.
Antioxidant Potential

(E)-(1H-Benzo[d]imidazol-1-yl)(4-((substituted benzylidene)amino)phenyl)methanone () demonstrates DPPH radical scavenging activity (IC₅₀ ~20–50 µM). The indole moiety in the target compound may enhance antioxidant capacity due to its redox-active nature.

Corrosion Inhibition

Phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone (P3) () inhibits steel corrosion in HCl (efficiency >85%). The indole group in the target compound could alter adsorption behavior via π-π interactions or hydrogen bonding.

Physicochemical Properties and Molecular Interactions

  • Thermo-Acoustical Behavior: Compounds like (2-[(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ylthio)methyl]-1H-benzo[d]imidazol-1-yl)(phenyl)methanone (AS2-13) () show temperature-dependent molecular interactions in DMSO/DMF, with ultrasonic velocity and viscosity influenced by substituent polarity. The indol-4-yl group in the target compound may similarly affect solubility and stability.

Biological Activity

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone is a complex organic molecule that combines benzimidazole, pyrrolidine, and indole moieties. Its unique structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Benzimidazole moiety : Known for its role in kinase inhibition and antimicrobial activity.
  • Pyrrolidine ring : Typically involved in enhancing the bioactivity of compounds.
  • Indole structure : Associated with various pharmacological activities, including anticancer properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, particularly those related to cancer progression.
  • Microtubule Disruption : Similar to other imidazole derivatives, it may interfere with microtubule assembly, affecting cell division and proliferation.
  • Antimicrobial Activity : The presence of halogen and methoxy substituents suggests potential antibacterial properties, although further research is needed to confirm this .

Biological Activity Overview

The following table summarizes the known biological activities associated with the compound:

Biological ActivityDescriptionReferences
Anticancer Properties Potential to inhibit tumor growth through kinase inhibition.
Antimicrobial Activity Possible efficacy against bacterial strains; requires further investigation.
Cytotoxic Effects May induce apoptosis in cancer cells via modulation of signaling pathways.

Anticancer Research

A study investigating the structure-activity relationship (SAR) of benzimidazole derivatives indicated that modifications at specific positions significantly enhance their potency against IGF-1R, a target implicated in cancer progression . The incorporation of the pyrrolidine moiety into the structure may similarly enhance its anticancer efficacy.

Antimicrobial Studies

Research into structurally similar compounds has shown that benzimidazole derivatives exhibit significant antibacterial activity. The introduction of chloro and methoxy groups is known to enhance this effect; thus, this compound could be a candidate for further studies .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To validate the therapeutic potential and safety profile of the compound.
  • Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.
  • Optimization of Derivatives : To improve efficacy and reduce potential side effects through chemical modifications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolidine-benzimidazole-indole scaffold in this compound?

  • Methodology : Multi-step synthesis typically involves:

  • Core formation : Cyclization of pyrrolidine precursors with benzimidazole derivatives using coupling reagents like EDCI/HOBt under anhydrous conditions (THF or DCM solvents, 0–25°C) .
  • Indole incorporation : Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the indole moiety to the pyrrolidine core. Reaction conditions (e.g., Pd catalysts, base selection) must be optimized to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .

Q. How can structural characterization be rigorously performed for this compound?

  • Analytical workflow :

  • NMR : 1H/13C NMR to confirm connectivity of pyrrolidine, benzimidazole, and indole groups. Key signals: pyrrolidine N–CH2 (~3.5–4.5 ppm), indole aromatic protons (~6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro testing :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, Aurora kinases) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin, histamine receptors) due to structural similarity to known ligands .

Advanced Research Questions

Q. How can contradictory data on synthetic yields (e.g., 10–98% in similar compounds) be resolved?

  • Root-cause analysis :

  • Reagent purity : Use freshly distilled solvents (e.g., THF) to avoid moisture-induced side reactions .
  • Temperature control : Optimize reaction kinetics via microwave-assisted synthesis for reproducibility .
  • Byproduct profiling : LC-MS monitoring of intermediates to identify competing pathways (e.g., over-alkylation) .

Q. What computational methods aid in predicting and optimizing its binding affinity?

  • In silico strategies :

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions with the benzimidazole and indole moieties .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives for synthesis .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with activity using Random Forest algorithms .

Q. How do structural modifications (e.g., substituent variation on indole) impact biological activity?

  • SAR exploration :

  • Indole substitution : Introduce halogens (F, Cl) at position 5 to enhance metabolic stability. Compare logP and IC50 shifts .
  • Pyrrolidine ring expansion : Replace pyrrolidine with piperidine to evaluate effects on conformational flexibility and target engagement .
  • Benzimidazole bioisosteres : Test triazole or thiazole analogs to mitigate off-target toxicity while maintaining potency .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

  • Formulation approaches :

  • Salt formation : Prepare hydrochloride salts via HCl gas titration in diethyl ether .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (50–100 nm, solvent evaporation method) to enhance bioavailability .
  • Co-solvent systems : Optimize DMSO/PEG-400/saline mixtures for intraperitoneal administration .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its cytotoxicity across cell lines?

  • Hypothesis testing :

  • Cell line validation : Ensure consistent passage numbers and culture conditions (e.g., FBS concentration, hypoxia effects) .
  • Mechanistic studies : Perform RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) in sensitive vs. resistant lines .
  • Metabolic profiling : Assess intracellular ATP levels (luciferase assays) to distinguish cytostatic vs. cytotoxic effects .

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